molecular formula C13H16FN3O2 B11736169 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

Cat. No.: B11736169
M. Wt: 265.28 g/mol
InChI Key: FRTZXCUADXBCRB-UHFFFAOYSA-N
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Description

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluoroethyl moiety.

    Coupling with Benzene-1,3-diol: The final step involves coupling the pyrazole derivative with benzene-1,3-diol through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole moiety may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol
  • 4-[({[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol
  • 4-[({[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

Uniqueness

The presence of the fluoroethyl group in 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its chloro, bromo, and iodo analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

4-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H16FN3O2/c14-4-6-17-5-3-11(16-17)9-15-8-10-1-2-12(18)7-13(10)19/h1-3,5,7,15,18-19H,4,6,8-9H2

InChI Key

FRTZXCUADXBCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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